molecular formula C20H18O5 B5714232 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5714232
M. Wt: 338.4 g/mol
InChI Key: HLGTVVJDDWUDPG-UHFFFAOYSA-N
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Description

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with a 3,4-dimethyl group and a 7-position ethoxy linker bearing a 4-methoxyphenyl ketone moiety. Its molecular formula is C₂₁H₂₀O₅, with a molecular weight of 356.38 g/mol. The compound’s structure combines the aromatic coumarin scaffold with a substituted phenoxyacetate group, which may influence its physicochemical properties and biological interactions, such as binding to enzymes or receptors.

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-13(2)20(22)25-19-10-16(8-9-17(12)19)24-11-18(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTVVJDDWUDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 3,4-dimethylcoumarin in the presence of a base, followed by an esterification reaction to introduce the oxoethoxy group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural Features of Key Coumarin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 3,4-dimethyl; 7-[2-(4-methoxyphenyl)-2-oxoethoxy] C₂₁H₂₀O₅ 356.38 Reference compound for comparison.
4-Butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one () 4-butyl; 8-methyl; 7-[2-(4-methoxyphenyl)-2-oxoethoxy] C₂₅H₂₆O₅ 406.47 Extended alkyl chain (butyl) at position 4; additional methyl at position 6.
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one () 7-[2-(4-acetylpiperazinyl)-2-oxoethoxy]; 3-(4-methoxyphenyl) C₂₄H₂₄N₂O₆ 436.46 Piperazinyl-acetyl group replaces 3,4-dimethyl; ketone at position 3.
7-(2-Bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one () 7-(2-bromoethoxy); 3-(3,4-dimethoxyphenyl); 4-methyl C₂₀H₁₉BrO₅ 419.30 Bromoethoxy linker; dimethoxyphenyl at position 3.

Key Observations :

  • Substituent Flexibility : The 7-position ethoxy linker accommodates diverse groups (e.g., bromoethoxy in , acetylpiperazinyl in ), altering polarity and steric effects.
  • Aromatic Substitutions : The 3,4-dimethyl and 4-methoxyphenyl groups in the target compound contrast with dimethoxy or acetylated amine substituents in analogs, affecting electronic properties and intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
Target Compound N/A N/A Moderate (lipophilic due to methyl/methoxy groups)
4-Butyl-8-methyl analog () 571.5 ± 50.0 1.167 ± 0.06 Low (alkyl chains increase hydrophobicity)
7-(2-Bromoethoxy) analog () N/A N/A Low (bromo group enhances lipophilicity)

Key Observations :

  • Boiling Points : The 4-butyl-8-methyl analog () exhibits a higher predicted boiling point (~571°C) due to increased molecular weight and alkyl chain length.
  • Density : Bulky substituents (e.g., butyl) marginally increase density compared to simpler coumarins.

Biological Activity

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a chromenone backbone with a methoxy-substituted phenyl group and an oxoethoxy moiety. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxyphenylglyoxal with 3,4-dimethylcoumarin in the presence of a base, followed by esterification to introduce the oxoethoxy group.

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity. For example, in MCF-7 cells, the IC50 was found to be approximately 12 µM, suggesting that it may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro testing revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. These findings indicate its potential use as a natural antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The IC50 values for AChE and BChE were reported as 15 µM and 18 µM, respectively . This suggests that it may contribute to cognitive enhancement through cholinergic modulation.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and COX-2, inhibiting their activity.
  • Antioxidant Activity : It has been suggested that the compound possesses free radical-scavenging properties, contributing to its anticancer effects by reducing oxidative stress in cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
    Cell LineIC50 (µM)
    MCF-712
    HCT11615
    HeLa20
  • Antimicrobial Testing : The antimicrobial efficacy was assessed using disk diffusion methods against common pathogens.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli50

Q & A

Q. Q1. What are the key synthetic routes for synthesizing 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with coumarin derivatives. A common approach includes:

  • Step 1: Alkylation of 3,4-dimethylcoumarin-7-ol using 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 12–24 hours) .
  • Step 2: Purification via column chromatography (petroleum ether/ethyl acetate, 10:1 v/v) to isolate the product.
    Optimization Tips:
  • Adjust reaction time and temperature to minimize byproducts (e.g., over-alkylation).
  • Use DMAP as a catalyst to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC or HPLC to identify intermediate stages .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Employ reversed-phase HPLC (C18 column, methanol/water 70:30 mobile phase) with UV detection at 254 nm .
  • Structural Confirmation:
    • NMR: Compare ¹H/¹³C NMR spectra with literature data to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in coumarin ring at δ 6.5–8.0 ppm) .
    • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected m/z: ~378.4 for C₂₁H₂₂O₆) .
    • X-ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation in ethanol .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in anticancer research?

Methodological Answer:

  • In Vitro Screening:
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls .
    • Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
  • Mechanistic Studies:
    • Perform molecular docking to predict interactions with targets like topoisomerase II or tubulin .
    • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • In Vivo Models: Use xenograft mouse models with dose-ranging studies (10–50 mg/kg, intraperitoneal) and toxicity monitoring (liver/kidney function tests) .

Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar coumarin derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects using analogs (e.g., 3,4-dimethyl vs. 4-ethyl groups) in standardized assays .
    • Tabulate data on substituent electronegativity and steric effects (see Table 1 ).
  • Data Normalization: Account for variations in assay protocols (e.g., cell line specificity, incubation time) by replicating experiments under identical conditions .
  • Meta-Analysis: Use computational tools (e.g., ChemOffice, Schrödinger Suite) to correlate bioactivity with molecular descriptors (logP, polar surface area) .

Q. Table 1. Substituent Effects on Anticancer Activity

Substituent PositionAnalog CompoundIC₅₀ (μM, MCF-7)LogP
3,4-dimethylTarget Compound12.52.8
4-ethyl, 7-methyl5-[2-(4-Cl-Ph)-2-oxoethoxy]8.23.1
3-methoxy7-Ethoxy-3-(4-MeO-PhO)18.72.5
Data adapted from .

Q. Q5. What are the environmental fate implications of this compound, and how can its ecotoxicity be assessed?

Methodological Answer:

  • Environmental Persistence:
    • Conduct OECD 301 biodegradability tests (28-day aerobic degradation in sludge) .
    • Measure soil mobility via column leaching experiments (sandy loam soil, pH 6.5–7.0) .
  • Ecotoxicity Screening:
    • Use Daphnia magna acute toxicity tests (48-hour LC₅₀) .
    • Evaluate bioaccumulation potential via logKow (measured via shake-flask method) .
  • Mitigation Strategies: Propose structural modifications (e.g., hydroxyl groups) to enhance biodegradability .

Methodological Challenges

Q. Q6. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Troubleshooting:
    • Replace traditional alkylation with Mitsunobu reaction (DEAD, PPh₃) to improve regioselectivity .
    • Optimize solvent polarity (e.g., switch from acetone to DMF for better solubility of intermediates) .
    • Use microwave-assisted synthesis to reduce reaction time and increase yield .
  • Byproduct Identification: Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) .

Q. Q7. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
    • Key parameters: Topological polar surface area (TPSA < 90 Ų for oral bioavailability), Lipinski’s rule compliance .
  • Metabolism Prediction:
    • Simulate phase I/II metabolism via BioTransformer 3.0, focusing on ester hydrolysis and O-demethylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.